N-2-biphenylyl-2-methyl-3-nitrobenzamide
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Overview
Description
"N-2-biphenylyl-2-methyl-3-nitrobenzamide" is a compound that falls within the category of nitrobenzamides, a class of chemicals known for their diverse chemical reactions and potential biological activities. The interest in such compounds stems from their structural complexity and the functionalities they present, which can lead to varied applications in materials science and potentially in pharmacology, excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves complex organic reactions aimed at introducing specific functional groups to achieve desired properties. While direct synthesis of "N-2-biphenylyl-2-methyl-3-nitrobenzamide" is not detailed, related compounds undergo processes such as acylation, nitration, and subsequent modifications to achieve the nitrobenzamide framework with specific substituents (Samimi & Yamin, 2014).
Molecular Structure Analysis
Nitrobenzamides display varied three-dimensional framework structures determined by intermolecular interactions such as hydrogen bonding, pi-pi stacking, and other non-covalent interactions. These interactions significantly influence the crystal packing and molecular conformation of these compounds (Wardell et al., 2006).
Chemical Reactions and Properties
Nitrobenzamide compounds participate in diverse chemical reactions, including photo-rearrangement and reactions with nucleophiles, leading to the formation of various products with potential applications. The presence of nitro and amide groups in these compounds facilitates such reactivity, allowing for the synthesis of complex molecules (Gunn & Stevens, 1973).
Physical Properties Analysis
The physical properties of nitrobenzamides, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties can be significantly affected by the presence of specific substituents and the overall molecular geometry, which in turn influences their behavior in different environments and potential applications (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of "N-2-biphenylyl-2-methyl-3-nitrobenzamide" and related compounds are defined by the functional groups present. The nitro group, for instance, imparts electron-withdrawing characteristics, affecting the compound's reactivity towards reduction, nucleophilic substitution, and other chemical transformations. Similarly, the amide linkage influences the compound's acidity, hydrogen bonding capacity, and reactivity towards hydrolysis (Iwasaki et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-nitro-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-16(11-7-13-19(14)22(24)25)20(23)21-18-12-6-5-10-17(18)15-8-3-2-4-9-15/h2-13H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHHGPJVGYYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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